N'-(2,4-dinitrophenyl)-3-hydroxynaphthalene-2-carbohydrazide
Overview
Description
N’-(2,4-dinitrophenyl)-3-hydroxynaphthalene-2-carbohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a 2,4-dinitrophenyl group attached to a naphthalene ring through a carbohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-dinitrophenyl)-3-hydroxynaphthalene-2-carbohydrazide typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and 3-hydroxynaphthalene-2-carboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(2,4-dinitrophenyl)-3-hydroxynaphthalene-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-dinitrophenyl)-3-hydroxynaphthalene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
N’-(2,4-dinitrophenyl)-3-hydroxynaphthalene-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a reagent for the detection of carbonyl compounds through the formation of hydrazones.
Biology: Employed in the study of enzyme kinetics and inhibition.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the synthesis of dyes and pigments due to its vibrant color
Mechanism of Action
The mechanism of action of N’-(2,4-dinitrophenyl)-3-hydroxynaphthalene-2-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by forming stable complexes with the active sites of enzymes. This interaction can disrupt normal enzymatic activity, leading to various biochemical effects. The compound’s ability to form hydrazones with carbonyl groups also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor to N’-(2,4-dinitrophenyl)-3-hydroxynaphthalene-2-carbohydrazide, used in similar applications for detecting carbonyl compounds.
N-(2,4-Dinitrophenyl)pyridinium chloride: Another compound with a 2,4-dinitrophenyl group, used in the synthesis of ionic polymers
Uniqueness
N’-(2,4-dinitrophenyl)-3-hydroxynaphthalene-2-carbohydrazide is unique due to its combination of a naphthalene ring and a 2,4-dinitrophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications, such as the synthesis of specialized dyes and pigments, and in biochemical research for enzyme inhibition studies.
Properties
IUPAC Name |
N'-(2,4-dinitrophenyl)-3-hydroxynaphthalene-2-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O6/c22-16-8-11-4-2-1-3-10(11)7-13(16)17(23)19-18-14-6-5-12(20(24)25)9-15(14)21(26)27/h1-9,18,22H,(H,19,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQASCNFRUGACE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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